TRPV1 Antagonistic Potency: α,α-Difluoro Substitution Confers 3-Fold Enhancement vs. Non-Fluorinated Parent Amide
The α,α-difluoroamide scaffold present in 2,2-difluoro-N-(4-fluorophenyl)-2-phenoxyacetamide has been demonstrated in a structurally analogous series to exhibit approximately 3-fold more potent TRPV1 antagonistic activity compared to the corresponding non-fluorinated parent amide analogue [1]. This enhancement is attributed to the electron-withdrawing effect and metabolic stabilization conferred by the gem-difluoro group.
| Evidence Dimension | TRPV1 antagonistic potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.058 μM (58 nM) for α,α-difluoroamide 53 (structurally analogous α,α-difluoroacetamide derivative) |
| Comparator Or Baseline | Parent amide analogue 6: IC50 = approximately 0.174 μM (174 nM) |
| Quantified Difference | 3-fold potency enhancement (58 nM vs. 174 nM) |
| Conditions | In vitro hTRPV1 antagonistic activity assay (specific cell line not detailed in available source excerpt) |
Why This Matters
Procurement of compounds lacking the α,α-difluoro motif will yield approximately 3-fold lower target engagement, requiring higher concentrations to achieve equivalent TRPV1 inhibition.
- [1] Design, synthesis and biological evaluation of B-region modified diarylalkyl amide analogues as novel TRPV1 antagonists. α,α-Difluoroamide 53 exhibited 3-fold more potent TRPV1 antagonistic activity (IC50=0.058 μM) than parent amide analogue 6. View Source
